molecular formula C19H37O2- B1261868 2-Methyloctadecanoate

2-Methyloctadecanoate

Cat. No. B1261868
M. Wt: 297.5 g/mol
InChI Key: GBZDALHFANHWOF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyloctadecanoate is a 2-methyl fatty acid anion that is the conjugate base of 2-methyloctadecanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a 2-methyl fatty acid anion, a fatty acid anion 19:0 and a long-chain fatty acid anion. It is a conjugate base of a 2-methyloctadecanoic acid.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • A study detailed the synthesis of a racemic mixture of 10-methyloctadecanoic acid, involving the hydration, oxidation, and hydrolysis of methyl 10-undecenoate and other related processes (Lie, Jie, & Leung, 2007).
  • Applications in Organic Chemistry :

    • Research has highlighted the use of 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, as an environmentally friendly solvent in organic syntheses involving organometallics and organocatalysis (Pace et al., 2012).
  • Environmental and Industrial Applications :

    • A review discussed the synthesis of organofluoro compounds using methyl perfluoroalk-2-ynoates, emphasizing the preparation of perfluoroalkylated compounds and their applications in various industrial processes (Sun et al., 2016).
    • Another study explored the synthesis of naturally occurring compounds like 2-methylheptadecane, highlighting its use in pheromone production and other biological applications (Singh et al., 2001).
    • The effectiveness of 2-Methyloctadecanoate derivatives in corrosion inhibition for carbon steel was demonstrated, suggesting potential applications in industrial maintenance and protection (Chauhan et al., 2020).
  • Potential in Pharmaceutical Chemistry :

    • Preliminary assessments suggest the possibility of extending the use of 2-Methyltetrahydrofuran in pharmaceutical chemistry, due to its favorable toxicology profile and stability compared to other solvents (Pace et al., 2012).
  • Biodiesel Production and Emission Reduction :

    • A study examined the use of methyl ester obtained from waste frying oil as a biodiesel fuel, noting comparable engine performance and reduced emissions compared to traditional diesel fuel (Utlu & Koçak, 2008).

properties

Product Name

2-Methyloctadecanoate

Molecular Formula

C19H37O2-

Molecular Weight

297.5 g/mol

IUPAC Name

2-methyloctadecanoate

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/p-1

InChI Key

GBZDALHFANHWOF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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